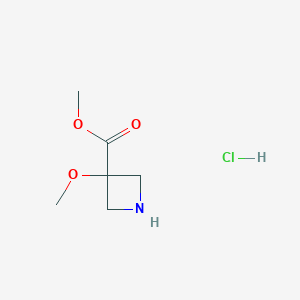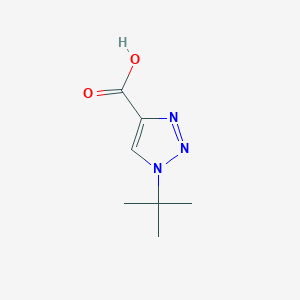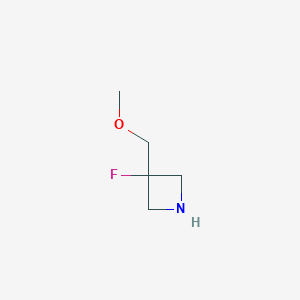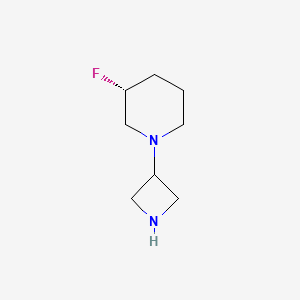
Ethyl 2-(10-hydroxydecyl)-6-methoxybenzoate
Overview
Description
Ethyl 2-(10-hydroxydecyl)-6-methoxybenzoate is an organic compound that belongs to the class of benzoates This compound is characterized by the presence of a benzoate ester functional group, a long hydroxyalkyl chain, and a methoxy group attached to the aromatic ring
Mechanism of Action
Target of Action
Ethyl 2-(10-hydroxydecyl)-6-methoxybenzoate is a synthetic analogue of ubiquinone, also known as Coenzyme Q10 . The primary targets of this compound are the components of the Electron Transport Chain (ETC) in the mitochondria .
Biochemical Pathways
The compound affects the biochemical pathways related to energy production and oxidative stress. By interacting with the ETC, it increases ATP production required for mitochondrial function . It also reduces the production of free radicals, thereby reducing oxidative stress .
Pharmacokinetics
Similar compounds like idebenone have been shown to inhibit lipid peroxidation, which could potentially protect cell membranes and mitochondria from oxidative damage .
Result of Action
The molecular and cellular effects of the compound’s action include increased ATP production, reduced oxidative stress, and protection of cell membranes and mitochondria from oxidative damage . These effects can contribute to the overall health and function of cells.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(10-hydroxydecyl)-6-methoxybenzoate typically involves the esterification of 2-(10-hydroxydecyl)-6-methoxybenzoic acid with ethanol. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The process involves heating the reactants under reflux conditions to drive the esterification to completion.
Esterification Reaction:
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts in a packed bed reactor can also be employed to facilitate the esterification reaction under milder conditions, reducing the need for extensive purification steps.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(10-hydroxydecyl)-6-methoxybenzoate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as Jones reagent or PCC (Pyridinium chlorochromate).
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The methoxy group can participate in nucleophilic aromatic substitution reactions, especially under basic conditions.
Common Reagents and Conditions
Oxidation: Jones reagent (CrO3 in H2SO4), PCC
Reduction: LiAlH4, sodium borohydride (NaBH4)
Substitution: Sodium methoxide (NaOCH3), potassium tert-butoxide (KOtBu)
Major Products
Oxidation: 2-(10-oxodecyl)-6-methoxybenzoate
Reduction: 2-(10-hydroxydecyl)-6-methoxybenzyl alcohol
Substitution: Various substituted benzoates depending on the nucleophile used
Scientific Research Applications
Ethyl 2-(10-hydroxydecyl)-6-methoxybenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new synthetic pathways and reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential drug candidate due to its structural similarity to other bioactive compounds.
Industry: Utilized in the formulation of specialty chemicals and materials, such as surfactants and plasticizers.
Comparison with Similar Compounds
Ethyl 2-(10-hydroxydecyl)-6-methoxybenzoate can be compared with other similar compounds, such as:
Ethyl 2-(10-hydroxydecyl)-4-methoxybenzoate: Similar structure but with the methoxy group in a different position, which can affect its reactivity and biological activity.
Ethyl 2-(10-hydroxydecyl)-6-ethoxybenzoate: Similar structure but with an ethoxy group instead of a methoxy group, which can influence its solubility and interaction with other molecules.
This compound: Similar structure but with variations in the length of the hydroxyalkyl chain, affecting its physical properties and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
ethyl 2-(10-hydroxydecyl)-6-methoxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32O4/c1-3-24-20(22)19-17(14-12-15-18(19)23-2)13-10-8-6-4-5-7-9-11-16-21/h12,14-15,21H,3-11,13,16H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGVDFETWDSGIRY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=CC=C1OC)CCCCCCCCCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Boc-8-amino-5-oxa-2-azaspiro[3.4]octane](/img/structure/B1529610.png)

![(1S,5R)-6-methyl-3,6-diazabicyclo[3.2.0]heptane](/img/structure/B1529612.png)

![(S,S)-3-Methyl-3,6-diaza-bicyclo[3.2.0]heptane](/img/structure/B1529617.png)









